molecular formula C20H17FN2OS B6062655 N-(4-fluorobenzyl)-N'-(4-phenoxyphenyl)thiourea

N-(4-fluorobenzyl)-N'-(4-phenoxyphenyl)thiourea

Cat. No. B6062655
M. Wt: 352.4 g/mol
InChI Key: IMIFJHQLGGEYLS-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-N'-(4-phenoxyphenyl)thiourea, commonly known as FPPT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a thiourea derivative and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of FPPT is not fully understood. However, studies have suggested that FPPT inhibits the activity of various enzymes and proteins, including acetylcholinesterase, tyrosinase, and β-secretase. These enzymes and proteins are involved in various biological processes, and their inhibition by FPPT can lead to the observed biological effects.
Biochemical and Physiological Effects:
FPPT has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, fungi, and bacteria. FPPT has also been shown to reduce the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Additionally, FPPT has been shown to inhibit the activity of tyrosinase, which is involved in the production of melanin.

Advantages and Limitations for Lab Experiments

FPPT has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Additionally, FPPT has shown promising results in various biological assays, making it an attractive compound for further study. However, FPPT also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of FPPT is not fully understood, which can make it challenging to interpret some results.

Future Directions

There are several future directions for the study of FPPT. One direction is to further investigate its potential applications in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to understand the mechanism of action of FPPT and its effects on various enzymes and proteins. Another direction is to develop more water-soluble derivatives of FPPT to overcome its limitations in some experiments. Finally, FPPT can be used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
Conclusion:
In conclusion, FPPT is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of FPPT as a therapeutic agent and to develop more effective derivatives of this compound.

Synthesis Methods

FPPT can be synthesized using different methods. One of the most common methods is the reaction of 4-fluorobenzylamine with 4-phenoxybenzoyl isothiocyanate in the presence of a base. This reaction yields FPPT as a white solid with a high yield. Other methods include the reaction of 4-fluorobenzaldehyde with 4-phenoxyaniline followed by the reaction with thiourea.

Scientific Research Applications

FPPT has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antifungal, and antibacterial properties. FPPT has also shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, FPPT has been used as a fluorescence probe for the detection of metal ions in biological systems.

properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(4-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN2OS/c21-16-8-6-15(7-9-16)14-22-20(25)23-17-10-12-19(13-11-17)24-18-4-2-1-3-5-18/h1-13H,14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIFJHQLGGEYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorobenzyl)-3-(4-phenoxyphenyl)thiourea

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